Tri-O-benzyl-D-glucal
Overview
Description
Tri-O-benzyl-D-glucal is a building block for both solid- and liquid-phase synthesis of oligosaccharides . It has a molecular weight of 416.51 and a molecular formula of C27H28O4 .
Synthesis Analysis
The synthesis of Tri-O-benzyl-D-glucal can be accomplished by direct benzylation of triacetylglucal or from acétobromoglucose . Another method involves the zinc reduction of 3,4,6-tri-O-henzyl-2-acetoxy-1-bromoglucose .
Molecular Structure Analysis
The molecular structure of Tri-O-benzyl-D-glucal has been analyzed and reported in various studies .
Chemical Reactions Analysis
Tri-O-benzyl-D-glucal is an intermediate for numerous addition reactions . It has been used in the rearrangement reactions mediated by acetyl perchlorate . It also plays a crucial role in the synthesis of naturally occurring 1-deoxy-l-gulonojirimycin .
Physical And Chemical Properties Analysis
Tri-O-benzyl-D-glucal has a molecular weight of 416.5 g/mol . It has a melting point of 57-58 °C .
Scientific Research Applications
- Field : Organic Chemistry
- Application : Tri-O-benzyl-D-glucal is an important building block for both solid- and solution-phase synthesis of oligosaccharides .
- Method : While the exact methods can vary, the synthesis of oligosaccharides typically involves the reaction of a glycosyl donor (like Tri-O-benzyl-D-glucal) with a glycosyl acceptor in the presence of a promoter or catalyst .
- Results : The result is the formation of an oligosaccharide, a carbohydrate polymer that consists of simple sugars linked together .
- Field : Medicinal Chemistry
- Application : Tri-O-benzyl-D-glucal is used as an intermediate in the synthesis of natural and unnatural glycosidase inhibitors and hexopyranose-derived carbon-bridged C-disaccharides .
- Method : The formylation of 3,4,6-tri-O-benzyl-D-glucal gave the respective C-2-formyl glycals in 55% yield, which is a useful intermediate in Diels Alder reactions .
- Results : The title compound is a useful starting material for the preparation of C-glycosides, because many natural products contain structural moieties related to this compound, for instance, the polyether antibiotics .
Synthesis of Oligosaccharides
Synthesis of Glycosidase Inhibitors and Hexopyranose-Derived Carbon-Bridged C-Disaccharides
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLLYBWXIUMIT-PFBJBMPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471566 | |
Record name | Tri-O-benzyl-D-glucal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-O-benzyl-D-glucal | |
CAS RN |
55628-54-1 | |
Record name | Tri-O-benzyl-D-glucal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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